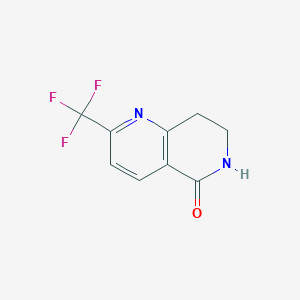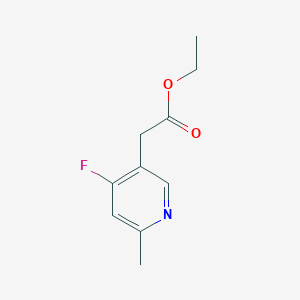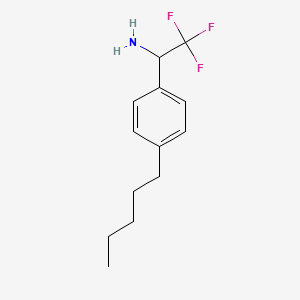
2,2,2-Trifluoro-1-(4-pentyl-phenyl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is a fluorinated amine compound with the molecular formula C13H18F3N. This compound is characterized by the presence of a trifluoromethyl group and a pentyl-substituted phenyl ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The reaction conditions often include the use of solvents like trifluoroethanol (TFE) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
(1R)-1-(4-Pentylphenyl)ethanamine: A structurally similar compound without the trifluoromethyl group.
Trifluoromethylated Amines: Other amines with trifluoromethyl groups, such as trifluoromethylphenylamines.
Uniqueness: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is unique due to the presence of both the trifluoromethyl group and the pentyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H18F3N |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-pentylphenyl)ethanamine |
InChI |
InChI=1S/C13H18F3N/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9,12H,2-5,17H2,1H3 |
Clave InChI |
LCQBQZDWOSWQPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
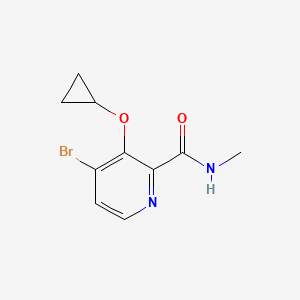


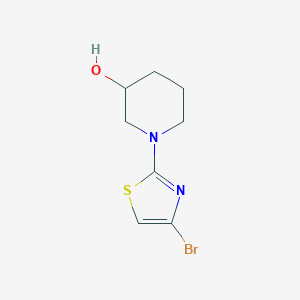
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)

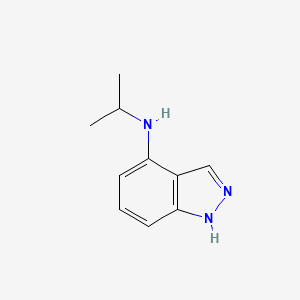
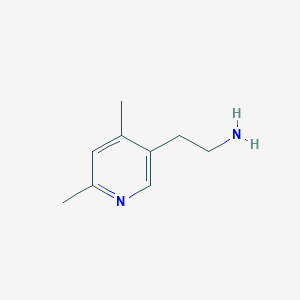
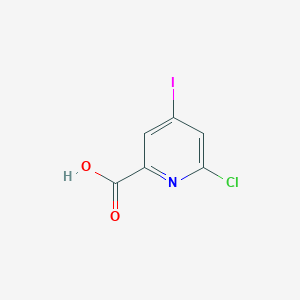
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
